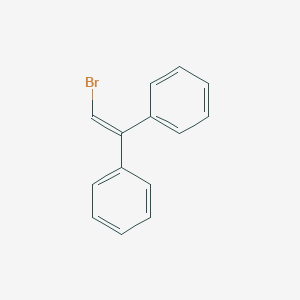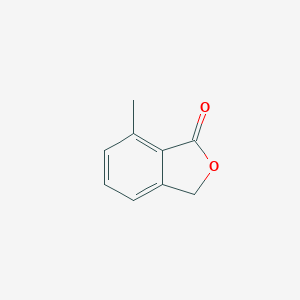
3-(4-ピリジル)アクリル酸
概要
説明
科学的研究の応用
3-(4-Pyridyl)acrylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a ligand in coordination chemistry and is used in the study of enzyme inhibitors.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers, catalysts, and surfactants.
作用機序
Target of Action
3-(4-Pyridyl)acrylic acid is a chemical compound with the molecular formula C8H7NO2 It’s known that the compound can affect the respiratory system .
Biochemical Pathways
3-(4-Pyridyl)acrylic acid is known to be a useful synthetic intermediate . It has been used in the preparation of aminopyridines as antibacterial enoyl acyl carrier protein reductase inhibitors . .
生化学分析
Biochemical Properties
It is known to interact with various enzymes, proteins, and other biomolecules in biochemical reactions .
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, potentially due to its stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 3-(4-Pyridyl)acrylic acid vary with different dosages in animal models .
Metabolic Pathways
3-(4-Pyridyl)acrylic acid is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and may affect metabolic flux or metabolite levels .
Transport and Distribution
It is thought to interact with various transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It is thought to be directed to specific compartments or organelles by targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions: 3-(4-Pyridyl)acrylic acid can be synthesized through various methods. One common method involves the condensation of pyridine-4-carboxaldehyde with malonic acid in the presence of a base, followed by decarboxylation[2][2]. Another method involves the reaction of pyridine-4-carboxaldehyde with acrylic acid under basic conditions[2][2].
Industrial Production Methods: Industrial production of 3-(4-Pyridyl)acrylic acid typically involves the large-scale application of the aforementioned synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound[2][2].
化学反応の分析
Types of Reactions: 3-(4-Pyridyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into saturated derivatives.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Pyridine carboxylic acids.
Reduction: Saturated pyridine derivatives.
Substitution: Substituted pyridine derivatives.
類似化合物との比較
Comparison: 3-(4-Pyridyl)acrylic acid is unique due to the position of the pyridine ring, which influences its reactivity and binding properties. Compared to 3-(3-Pyridyl)acrylic acid and 3-(2-Pyridyl)acrylic acid, the 4-position pyridine ring in 3-(4-Pyridyl)acrylic acid offers distinct steric and electronic effects, making it suitable for specific applications in synthesis and coordination chemistry .
特性
IUPAC Name |
(E)-3-pyridin-4-ylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-8(11)2-1-7-3-5-9-6-4-7/h1-6H,(H,10,11)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAYTINUCCRGDR-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5337-79-1, 84228-93-3 | |
| Record name | 4-Pyridineacrylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005337791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Pyridineacrylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=830 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-pyridyl)acrylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.878 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(pyridin-4-yl)prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 3-(4-Pyridyl)acrylic acid?
A1: 3-(4-Pyridyl)acrylic acid (4-HPYA), also sometimes referred to as trans-3-(4-pyridyl)acrylic acid in the literature, is an organic compound with the molecular formula C8H7NO2. Its molecular weight is 149.15 g/mol. While specific spectroscopic data varies depending on the study and the form of the compound (neutral vs. deprotonated), it has been characterized using techniques like IR spectroscopy, UV/Vis spectroscopy, and single-crystal X-ray diffraction. [, , , ]
Q2: How does 3-(4-Pyridyl)acrylic acid commonly interact in chemical systems?
A2: 3-(4-Pyridyl)acrylic acid acts as a versatile ligand, often utilized in the construction of coordination polymers and metal-organic frameworks. Its structure allows it to coordinate with metal ions through both the nitrogen atom of the pyridine ring and the carboxylate group, leading to diverse structural motifs. [, , , , ]
Q3: What is a notable example of 3-(4-Pyridyl)acrylic acid being used to construct a unique material?
A3: Researchers have successfully synthesized a stable copper(I)-olefin coordination polymer using 3-(4-Pyridyl)acrylic acid and 1,10-phenanthroline. This material, {}n, is particularly interesting because of its high stability even in the presence of water and acid, a property not commonly observed in similar copper(I)-olefin complexes. []
Q4: Can 3-(4-Pyridyl)acrylic acid undergo photochemical reactions?
A4: While 3-(4-Pyridyl)acrylic acid itself is photoinert in both solution and solid states, its reactivity can be drastically altered by forming salts with different acids. The anions in these salts play a crucial role in controlling the packing arrangement of the molecule in the solid state, influencing whether it undergoes head-to-head or head-to-tail [2+2] cycloaddition reactions upon exposure to light. This control allows for the stereoselective synthesis of specific cyclobutane derivatives. [, ]
Q5: How has 3-(4-Pyridyl)acrylic acid been used in the study of polyoxometalates?
A5: 3-(4-Pyridyl)acrylic acid plays a key role in constructing various inorganic-organic hybrid materials incorporating polyoxometalates. For instance, researchers have used it to assemble frameworks with Anderson-type polyoxometalates and manganese(II) ions. Depending on the specific isomer of the acid used (3- or 4-pyridyl), different dimensional structures and magnetic properties were observed. This highlights the ability to tune material properties by modifying the organic ligand. []
Q6: Has 3-(4-Pyridyl)acrylic acid been used in biological research?
A6: Yes, 3-(4-Pyridyl)acrylic acid has been identified as a heme-coordinating compound capable of inhibiting the enzyme cinnamate 4-hydroxylase (C4H) in plants. This inhibition, although reversible, provides insights into the enzyme's mechanism and potential strategies for influencing plant metabolic pathways, particularly those related to salicylic acid synthesis and disease resistance. []
Q7: Are there any notable examples of spontaneous resolution involving 3-(4-Pyridyl)acrylic acid?
A7: Interestingly, when combined with Evans-Showell-type polyoxometalates like , 3-(4-Pyridyl)acrylic acid contributes to the formation of chiral inorganic-organic hybrid architectures through spontaneous resolution. This means that the resulting crystals are not racemic mixtures but instead consist of enantiomerically pure forms. These chiral materials have potential applications in areas like asymmetric catalysis and nonlinear optics. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Ethanone, 1-[5-chloro-2-[(3,4-dichlorophenyl)thio]phenyl]-](/img/structure/B188813.png)
![1-chloro-2-[2-(2-chlorophenyl)vinyl]benzene](/img/structure/B188814.png)




